4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H12N2O3S3 and its molecular weight is 316.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized as part of a series of novel derivatives with potential applications in various fields of medicinal chemistry. The synthesis involves the reaction of alkyl/aryl isothiocyanates with celecoxib, producing compounds with diverse biological activities (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Activities
- Certain derivatives of this compound have shown promising anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The derivatives were tested against 60 human tumor cell lines, displaying significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).
Antitrypanosomal and Anticancer Activity
- Novel derivatives of the compound have been evaluated for trypanocidal activity against Trypanosoma brucei and anticancer activity. Some derivatives showed potent inhibition of tumor cell growth, indicating potential as antitrypanosomal or anticancer agents (S. Holota et al., 2019).
Antidiabetic and Antimicrobial Applications
- The compound and its derivatives have been explored for antidiabetic and antimicrobial activities. Synthesized derivatives showed significant hypoglycemic and antibacterial effects, suggesting their potential as therapeutic agents for diabetes and bacterial infections (حسن مصطفى فيض الله et al., 2011).
Antimicrobial and UV Protection in Textiles
- Derivatives of the compound have been used in textile applications for simultaneous dyeing and easy protection finishing of cotton fabrics. The treated fabrics exhibited excellent fastness, UV protection, and antibacterial properties (H. Mohamed et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit pharmaceutical activities .
Mode of Action
It’s worth noting that structurally related compounds have been found to exhibit antibacterial and anticancer activities .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit aldose reductase .
Result of Action
Compounds with similar structures have been reported to exhibit significant cytotoxicity against human liver cancer (hepg2) and human breast cancer (mcf-7) cell lines .
Properties
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S3/c12-19(15,16)9-3-1-8(2-4-9)5-6-13-10(14)7-18-11(13)17/h1-4H,5-7H2,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMDOCGQMKRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.